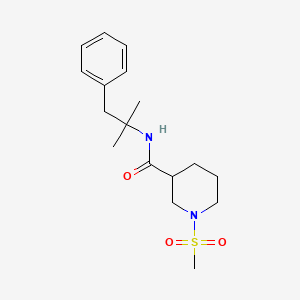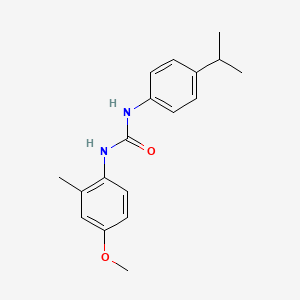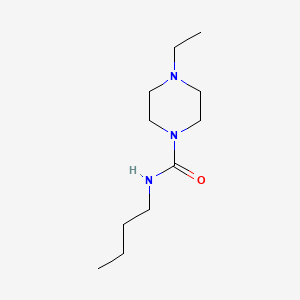![molecular formula C19H22FN3O3S B5418032 N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5418032.png)
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as PI3K inhibitors, which target the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently altered in cancer cells.
Wirkmechanismus
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibits the activity of the PI3K pathway by binding to the p110δ isoform of PI3K, which is overexpressed in many cancer cells. By inhibiting PI3K, this compound blocks the downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to cancer. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. However, this compound also has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.
Zukünftige Richtungen
There are several future directions for the development of N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide and other PI3K inhibitors. One area of research is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to PI3K inhibitors. Finally, there is ongoing research to develop more potent and selective PI3K inhibitors that can overcome the limitations of current drugs like this compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models of cancer. This compound inhibits the activity of the PI3K pathway, which is frequently altered in cancer cells. Although this compound has some limitations, it is a promising candidate for the treatment of various types of cancer, and ongoing research is aimed at improving its efficacy and selectivity.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting intermediate with 3,5-dimethylphenylamine. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. This compound has also been shown to overcome resistance to other PI3K inhibitors, making it a promising candidate for the treatment of drug-resistant cancers.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-14-11-15(2)13-17(12-14)21-19(24)22-7-9-23(10-8-22)27(25,26)18-5-3-16(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCFQZCUBAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5417963.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)
![N-(4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5417982.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5418024.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5418040.png)